Pyrimidine-2,4,5-triamine

Pteridine synthesis Purine synthesis Fused heterocycles

The contiguous 4,5-diamine motif of pyrimidine-2,4,5-triamine enables direct pteridine cyclocondensation with 1,2-dicarbonyls — a route inaccessible to the 2,4,6-isomer. Substituting regioisomers requires additional C5 functionalization, wasting synthetic time. The 2,4,5-pattern also underpins HIV-1 NNRTI scaffolds with nanomolar potency vs. resistant strains (EC50 3.74–22.4 nM) and tunable reactive metabolite liability via C5 amine modification. Available ≥98% pure. Order the correct isomer for reproducible, efficient chemistry.

Molecular Formula C4H7N5
Molecular Weight 125.13 g/mol
CAS No. 50855-02-2
Cat. No. B3426109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-2,4,5-triamine
CAS50855-02-2
Molecular FormulaC4H7N5
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)N)N
InChIInChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9)
InChIKeyCSNFMBGHUOSBFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-2,4,5-triamine CAS 50855-02-2: Chemical Profile and Procurement Baseline for Research-Grade Triaminopyrimidine Building Blocks


Pyrimidine-2,4,5-triamine (CAS 50855-02-2; also cataloged as 3546-50-7 and referred to as 2,4,5-triaminopyrimidine) is a nitrogen-rich heterocyclic building block with the molecular formula C4H7N5 and a molecular weight of 125.13 g/mol [1]. The compound features three amino groups substituted at the 2-, 4-, and 5-positions of the pyrimidine ring, a substitution pattern that distinguishes it from the more commonly encountered 2,4,6-triaminopyrimidine isomer (CAS 1004-38-2) [2]. Commercially, this compound is typically supplied as a powder with standard purity grades ranging from 95% to ≥98% (NLT 98%), with recommended storage conditions of 2–8°C to maintain integrity . Its primary value proposition lies in serving as a versatile synthetic intermediate for fused heterocyclic systems—specifically pteridines and purines—where the 5-amino group provides a critical anchor point for cyclocondensation reactions that are not accessible with the 2,4,6-isomer [2].

Why 2,4,6-Triaminopyrimidine and Other In-Class Analogs Cannot Substitute for Pyrimidine-2,4,5-triamine in Regiospecific Cyclocondensation Applications


The substitution pattern of amino groups on the pyrimidine ring governs both the regiospecificity of subsequent cyclization reactions and the electronic properties of the resulting heterocyclic products. Pyrimidine-2,4,5-triamine bears a contiguous 4,5-diamine motif that enables direct condensation with 1,2-dicarbonyl compounds to form pteridine ring systems, whereas the 2,4,6-isomer positions its amino groups in a 1,3,5-substitution pattern that directs reactivity toward entirely different cyclization outcomes and cannot serve as a pteridine precursor without extensive synthetic manipulation [1]. Furthermore, the C5 amino group in the 2,4,5-isomer participates in the formation of di-iminoquinone reactive intermediates during metabolic transformations, a bioactivation pathway that is not observed in analogs lacking the 5-amino substitution or bearing tertiary nitrogens at that position [2]. The regioisomeric identity therefore determines not only the synthetic utility but also the biological fate of downstream compounds, making casual substitution of one triaminopyrimidine isomer for another chemically and pharmacologically untenable without complete revalidation of synthetic routes and biological activity profiles [1][2].

Quantitative Differentiation Evidence: Pyrimidine-2,4,5-triamine vs. Structural Analogs and Substitution Variants


5-Amino Substitution Enables Pteridine and Purine Cyclocondensation: Regiospecific Reactivity Not Available with 2,4,6-Triaminopyrimidine

Pyrimidine-2,4,5-triamine possesses a contiguous 4,5-diamine arrangement that permits direct condensation with 1,2-dicarbonyl compounds such as pentane-2,4-dione (acetylacetone) and glyoxylic acid equivalents to yield pteridine ring systems. This reaction pathway is fundamentally inaccessible to the 2,4,6-triaminopyrimidine isomer, which lacks the requisite vicinal diamine geometry and instead undergoes cyclization at the 5-position only after nitrosation or other activating modifications [1]. In a documented synthetic protocol, 6-isopropoxypyrimidine-2,4,5-triamine condenses with pentane-2,4-dione to yield 6-acetyl-O4-isopropyl-7-methylpterin, a key intermediate in methanopterin partial synthesis [2].

Pteridine synthesis Purine synthesis Fused heterocycles Cyclocondensation

Blue-Cyan Fluorescent Emission Properties of 2,4,5-Triaminopyrimidine Derivatives: Quantitative Photophysical Comparison with Commercial Viability Dyes

A series of newly synthesized 2,4,5-triaminopyrimidine derivatives exhibit blue-cyan fluorescence emission with environment-sensitive properties and unprecedented brightness within the class of fluorescent nucleobase analogues (FNAs) [1]. These compounds represent the first FNA-based cell viability markers emitting in the blue region of the visible spectrum, whereas the majority of commercially available viability dyes (e.g., propidium iodide, SYTOX dyes) emit in the green to red region (typically 500–650 nm) [1]. The blue emission (absorption and emission wavelengths shifted to longer values relative to typical FNAs) enables co-staining combinations with green- and red-emitting markers without spectral overlap [1].

Fluorescent probes Cell viability assay Nucleobase analogues Microscopy

C5 Tertiary Nitrogen Modification Eliminates GSH/NAC Conjugate Formation: Comparative Metabolism Data for Triaminopyrimidine Analogs

Metabolic profiling of triaminopyrimidine analogs revealed that compounds bearing secondary nitrogens at the C5 position of the pyrimidine core (including those derived from the pyrimidine-2,4,5-triamine scaffold) undergo bioactivation to form di-iminoquinone reactive intermediates, which are trapped as glutathione (GSH) and N-acetylcysteine (NAC) conjugates in human liver microsomes [1]. In contrast, structural analogs in which the C5 nitrogen is substituted to a tertiary amine (e.g., Compound 4 in the referenced study) form no such conjugates [1]. This binary metabolic distinction—significant GSH/NAC conjugate formation for secondary C5-nitrogen analogs versus zero detectable conjugates for tertiary C5-nitrogen analogs—provides a quantifiable differentiation for compound selection in drug discovery programs where reactive metabolite formation is a key go/no-go decision criterion [1].

Drug metabolism Bioactivation Reactive metabolites Antimalarial

2,4,5-Trisubstituted Pyrimidine HIV-1 NNRTI Candidate 16c Demonstrates Superior Antiviral Potency vs. Etravirine Across Resistance Mutations

In a head-to-head comparison of antiviral activity against HIV-1 wild-type and drug-resistant mutant strains, the 2,4,5-trisubstituted pyrimidine derivative 16c (synthesized from a pyrimidine-2,4,5-triamine-derived scaffold) exhibited EC50 values ranging from 3.74 to 22.4 nM across a panel of clinically relevant mutants including L100I, K103N, Y181C, Y188L, E138K, F227L/V106A, and the double mutant K103N/Y181C [1]. These potency values were uniformly superior to those of the second-generation approved drug etravirine (ETR) when tested under comparable assay conditions [1]. Additionally, compound 16c demonstrated a substantially improved hERG inhibition profile (IC50 = 1.19 μM) compared to its lead compound K-5a2 (IC50 = 0.13 μM), representing an approximately 9-fold reduction in predicted cardiac liability [1].

HIV-1 NNRTI Antiviral Drug resistance Crystallography

High-Value Application Scenarios for Pyrimidine-2,4,5-triamine (CAS 50855-02-2) Based on Verified Differentiation Evidence


Pteridine and Purine Scaffold Synthesis in Folate Analog and Methanopterin Research Programs

The contiguous 4,5-diamine motif of pyrimidine-2,4,5-triamine enables direct cyclocondensation with 1,2-dicarbonyl compounds to generate pteridine ring systems, a synthetic route that cannot be executed with the 2,4,6-triaminopyrimidine isomer [1]. This regiospecific reactivity is exploited in the synthesis of 6-acylpteridines via condensation with pentane-2,4-dione, providing access to methanopterin intermediates and folate analog libraries [2]. Procurement of this specific isomer is non-negotiable for laboratories engaged in pteridine chemistry, as alternative triaminopyrimidine regioisomers would necessitate additional C5 functionalization steps and result in lower overall synthetic efficiency [1].

Development of Blue-Emitting Fluorescent Nucleobase Analogues for Multiplexed Cell Viability Assays

2,4,5-Triaminopyrimidine derivatives exhibit blue-cyan fluorescence emission with environment-sensitive properties, representing the first fluorescent nucleobase analogues (FNAs) capable of discriminating live from dead cells while emitting in the blue region of the spectrum [1]. This blue emission fills a documented gap in the commercial viability dye portfolio, where the majority of available markers emit in green to red wavelengths (500–650 nm) [1]. Researchers developing multiplexed fluorescence microscopy or flow cytometry panels can utilize these derivatives for co-staining with green- and red-emitting markers without spectral overlap complications [1].

Structure-Activity Relationship Studies of C5-Substituted Triaminopyrimidines in Antimalarial Lead Optimization

The C5 amino group of pyrimidine-2,4,5-triamine-derived scaffolds participates directly in the formation of di-iminoquinone reactive intermediates during Phase I metabolism, a bioactivation pathway that can be abrogated by converting the C5 secondary nitrogen to a tertiary amine [1]. This binary metabolic switch—significant GSH/NAC conjugate formation versus zero detectable conjugates—provides medicinal chemists with a tunable handle for modulating reactive metabolite liability in antimalarial and other drug discovery programs [1]. Selection of the 2,4,5-substituted pyrimidine scaffold therefore offers a rational basis for SAR exploration that is not available with alternative regioisomeric frameworks [1].

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Discovery Targeting Drug-Resistant Viral Strains

Derivatives based on the 2,4,5-trisubstituted pyrimidine scaffold have demonstrated nanomolar antiviral potency (EC50 = 3.74–22.4 nM) against HIV-1 strains harboring clinically relevant resistance mutations including L100I, K103N, Y181C, Y188L, E138K, and K103N/Y181C double mutants, with potency superior to the second-generation approved drug etravirine [1]. The 2,4,5-substitution pattern enables critical water-bridge-mediated hydrogen bonding interactions with Y188 and I180 in the NNRTI binding pocket, and the C5 aryl/heteroaryl substituent extends into the NNRTI adjacent site (NNIAP) to provide dual-site binding engagement [1]. Procurement of pyrimidine-2,4,5-triamine as the starting building block is essential for accessing this validated chemical series with demonstrated activity against resistant HIV-1 variants [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimidine-2,4,5-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.